2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
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Description
2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile are uridine monophosphate kinase (UMPK), UDP-N-acetyl muramyl pentapeptide ligase (Mur-F), and peptidyl deformylase (PDF) . These enzymes play crucial roles in the survival and proliferation of bacteria, particularly Staphylococcus aureus .
Mode of Action
this compound competitively inhibits UMPK, Mur-F, and PDF . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of UMPK, Mur-F, and PDF by this compound affects several biochemical pathways. UMPK is involved in nucleotide biosynthesis, Mur-F in cell wall synthesis, and PDF in protein maturation . The compound’s action leads to the disruption of these pathways, impairing the bacteria’s ability to grow and survive .
Pharmacokinetics
The compound’s ability to penetrate infected cells and obliterate mrsa suggests it has good bioavailability .
Result of Action
The result of this compound’s action is the reduction of bacterial growth and the obliteration of preformed biofilms . This is achieved by inhibiting key enzymes and disrupting essential biochemical pathways .
Action Environment
The action of this compound is influenced by environmental factors such as incubation time, temperature, pH, and substrate concentration . The compound remains bound to the active sites of its target enzymes even after changes in these environmental factors, indicating its stability and efficacy .
Properties
IUPAC Name |
2-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-23-12-16(17(27-2)10-19(23)25)20(26)24-7-4-14(5-8-24)13-28-18-9-15(11-21)3-6-22-18/h3,6,9-10,12,14H,4-5,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIURQXGAAVYLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.